molecular formula C12H17BO2 B15089187 2-(4-Propylphenyl)-1,3,2-dioxaborinane

2-(4-Propylphenyl)-1,3,2-dioxaborinane

Cat. No.: B15089187
M. Wt: 204.08 g/mol
InChI Key: MRHWMNLWQBHCHO-UHFFFAOYSA-N
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Description

2-(4-Propylphenyl)-1,3,2-dioxaborinane is an organoboron compound that has garnered interest in various fields of chemistry due to its unique structure and reactivity. This compound features a boron atom integrated into a dioxaborinane ring, which is attached to a 4-propylphenyl group. The presence of the boron atom imparts unique chemical properties, making it a valuable reagent in organic synthesis, particularly in cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Propylphenyl)-1,3,2-dioxaborinane typically involves the reaction of 4-propylphenylboronic acid with ethylene glycol under acidic conditions to form the dioxaborinane ring. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, which facilitates the formation of the boron-oxygen bonds.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for the efficient mixing of reactants and catalysts. This method ensures high yields and purity of the final product, making it suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

2-(4-Propylphenyl)-1,3,2-dioxaborinane undergoes various types of chemical reactions, including:

    Oxidation: The boron atom can be oxidized to form boronic acids or borates.

    Reduction: The compound can be reduced to form boron-containing alcohols or hydrocarbons.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, alcohols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Boronic acids or borates.

    Reduction: Boron-containing alcohols or hydrocarbons.

    Substitution: Substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of 2-(4-Propylphenyl)-1,3,2-dioxaborinane involves the interaction of the boron atom with various molecular targets. In Suzuki-Miyaura coupling reactions, the boron atom facilitates the transfer of an organic group to a palladium catalyst, forming a new carbon-carbon bond. This process involves oxidative addition, transmetalation, and reductive elimination steps .

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: Lacks the dioxaborinane ring but is widely used in similar cross-coupling reactions.

    4-Propylphenylboronic acid: Similar structure but without the dioxaborinane ring.

    2-(4-Methylphenyl)-1,3,2-dioxaborinane: Similar structure with a methyl group instead of a propyl group.

Uniqueness

2-(4-Propylphenyl)-1,3,2-dioxaborinane is unique due to the presence of the dioxaborinane ring, which enhances its stability and reactivity in various chemical reactions. This structural feature makes it a valuable reagent in organic synthesis and other applications .

Properties

Molecular Formula

C12H17BO2

Molecular Weight

204.08 g/mol

IUPAC Name

2-(4-propylphenyl)-1,3,2-dioxaborinane

InChI

InChI=1S/C12H17BO2/c1-2-4-11-5-7-12(8-6-11)13-14-9-3-10-15-13/h5-8H,2-4,9-10H2,1H3

InChI Key

MRHWMNLWQBHCHO-UHFFFAOYSA-N

Canonical SMILES

B1(OCCCO1)C2=CC=C(C=C2)CCC

Origin of Product

United States

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